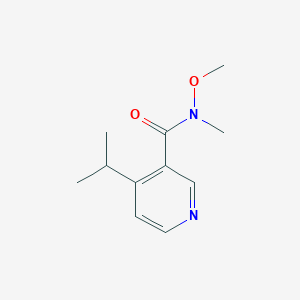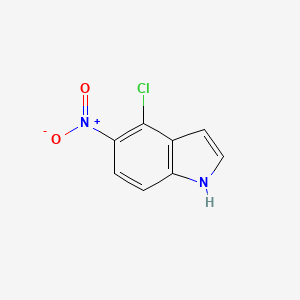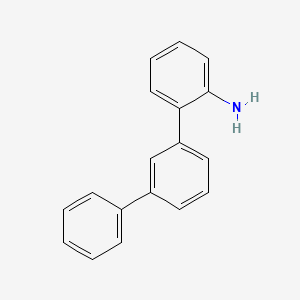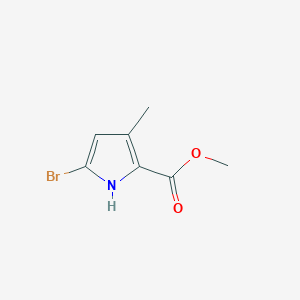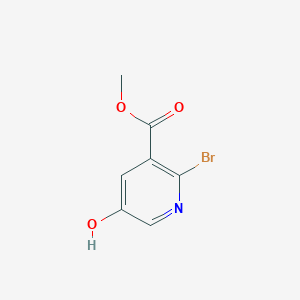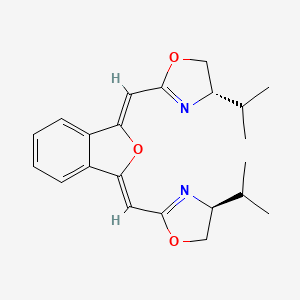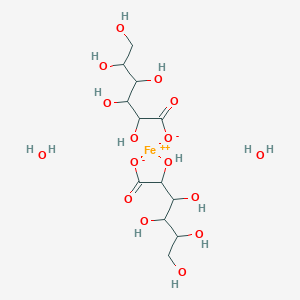![molecular formula C8H6Br2N2O B13656475 (4,6-Dibromopyrazolo[1,5-a]pyridin-3-yl)methanol](/img/structure/B13656475.png)
(4,6-Dibromopyrazolo[1,5-a]pyridin-3-yl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4,6-Dibromopyrazolo[1,5-a]pyridin-3-yl)methanol is a heterocyclic compound that belongs to the family of pyrazolopyridines. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The presence of bromine atoms at positions 4 and 6, along with a hydroxymethyl group at position 3, makes this compound particularly interesting for various chemical reactions and biological studies.
Méthodes De Préparation
The synthesis of (4,6-Dibromopyrazolo[1,5-a]pyridin-3-yl)methanol typically involves the following steps:
Starting Material: The commercially available 5-bromo-1H-pyrazolo[3,4-b]pyridine is used as the starting material.
Iodization: The starting material is iodized using N-iodosuccinimide (NIS) to obtain an intermediate.
Hydroxymethylation: The key intermediate undergoes hydroxymethylation to introduce the hydroxymethyl group at position 3.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity.
Analyse Des Réactions Chimiques
(4,6-Dibromopyrazolo[1,5-a]pyridin-3-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The bromine atoms can be reduced to form debrominated derivatives.
Substitution: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Major products formed from these reactions include various substituted pyrazolopyridines, which can be further utilized in medicinal chemistry.
Applications De Recherche Scientifique
(4,6-Dibromopyrazolo[1,5-a]pyridin-3-yl)methanol has several scientific research applications:
Medicinal Chemistry: It is used as a scaffold for designing inhibitors of tropomyosin receptor kinases (TRKs), which are associated with cancer proliferation.
Biological Studies: The compound is studied for its potential to inhibit various cancer cell lines, including colorectal cancer and non-small cell lung cancer.
Chemical Biology: It serves as a building block for synthesizing other biologically active molecules.
Mécanisme D'action
The mechanism of action of (4,6-Dibromopyrazolo[1,5-a]pyridin-3-yl)methanol involves its interaction with specific molecular targets:
Comparaison Avec Des Composés Similaires
(4,6-Dibromopyrazolo[1,5-a]pyridin-3-yl)methanol can be compared with other pyrazolopyridine derivatives:
Pyrazolo[3,4-b]pyridines: These compounds have similar biological activities but differ in their substitution patterns.
Pyrazolo[4,3-c]pyridines: These compounds are also studied for their antiproliferative activities but have different structural features.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C8H6Br2N2O |
|---|---|
Poids moléculaire |
305.95 g/mol |
Nom IUPAC |
(4,6-dibromopyrazolo[1,5-a]pyridin-3-yl)methanol |
InChI |
InChI=1S/C8H6Br2N2O/c9-6-1-7(10)8-5(4-13)2-11-12(8)3-6/h1-3,13H,4H2 |
Clé InChI |
VFNVQKAFEXKDQM-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C2=C(C=NN2C=C1Br)CO)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



